An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-Pyrazinecarboxylate
An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-Pyrazinecarboxylate
Introduction
Ethyl 2-pyrazinecarboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry, materials science, and flavor chemistry.[1][2] As a derivative of pyrazine, a core structure found in numerous biologically active molecules, this ester serves as a versatile building block for the synthesis of novel compounds with potential therapeutic applications.[3][4][5][6] Its unique electronic and steric properties make it a valuable synthon for creating complex molecular architectures. This guide provides a comprehensive overview of the chemical properties of ethyl 2-pyrazinecarboxylate, with a focus on its synthesis, reactivity, and spectroscopic characterization, tailored for professionals in drug development and scientific research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties govern its solubility, stability, and interactions with biological systems.
General Characteristics
Ethyl 2-pyrazinecarboxylate is typically a solid at room temperature, often appearing as a brown or red powder.[1][2][7][8] It possesses a distinct odor and a bitter, spicy taste.[1] Key identifiers for this compound are provided in the table below.
| Property | Value | Source |
| CAS Number | 6924-68-1 | [1][7][8][9] |
| Molecular Formula | C₇H₈N₂O₂ | [1][7][9] |
| Molecular Weight | 152.15 g/mol | [1][7][9] |
| Appearance | Solid, Brown/Red Powder | [1][2][7][8] |
| Purity | ≥ 98% | [7] |
Solubility and Partition Coefficient
The solubility of ethyl 2-pyrazinecarboxylate is a critical parameter for its use in various reaction conditions and biological assays. It exhibits low solubility in water but is soluble in many organic solvents.[1]
| Property | Value | Source |
| Melting Point | 49 °C | [1][8] |
| Boiling Point | 120-122 °C at 6 Torr | [1][8] |
| Flash Point | 97 °C | [1][8] |
| Density | ~1.167 g/cm³ (Predicted) | [1][8] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1][8] |
| logP | 0.280 - 0.3 | [8][9] |
| pKa | -0.79 (Predicted) | [1][8] |
The predicted pKa indicates that the pyrazine nitrogen atoms are weakly basic, a characteristic feature of diazines that influences their behavior in acidic media and their ability to participate in hydrogen bonding.
Synthesis of Ethyl 2-Pyrazinecarboxylate
The synthesis of ethyl 2-pyrazinecarboxylate can be approached through several routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. One common laboratory-scale preparation involves the esterification of pyrazine-2-carboxylic acid.
Fischer Esterification of Pyrazine-2-carboxylic Acid
This classical method involves the reaction of pyrazine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is driven to completion by removing the water formed during the reaction, often by azeotropic distillation or the use of a dehydrating agent.
Workflow for Fischer Esterification:
Caption: Fischer Esterification Workflow
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend pyrazine-2-carboxylic acid in an excess of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure ethyl 2-pyrazinecarboxylate.
Spectroscopic Characterization
The structural elucidation of ethyl 2-pyrazinecarboxylate and its derivatives relies heavily on modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the structure of the molecule.
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For ethyl 2-pyrazinecarboxylate, one would expect to see signals corresponding to the pyrazine ring protons and the ethyl group protons. The aromatic protons will appear in the downfield region, typically between δ 8.5 and 9.5 ppm, with characteristic coupling patterns. The ethyl group will show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.[9] The spectrum will show signals for the carbonyl carbon of the ester, the carbons of the pyrazine ring, and the two carbons of the ethyl group. The carbonyl carbon is typically found in the δ 160-170 ppm region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for ethyl 2-pyrazinecarboxylate include:
-
A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group.
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
C=N and C=C stretching vibrations characteristic of the pyrazine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) would be observed at m/z 152, corresponding to the molecular weight of ethyl 2-pyrazinecarboxylate.[1][7][9]
Chemical Reactivity and Synthetic Applications
The reactivity of ethyl 2-pyrazinecarboxylate is dominated by the ester functional group and the electron-deficient nature of the pyrazine ring. This makes it a valuable intermediate in the synthesis of a wide range of derivatives.
Reactions of the Ester Group
The ester group can undergo various nucleophilic acyl substitution reactions.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding pyrazine-2-carboxylic acid under acidic or basic conditions.[10] This is a key step in the synthesis of many pyrazinamide derivatives, which are known for their antitubercular activity.[3][11]
-
Amidation: Direct reaction with amines (aminolysis) can convert the ester into the corresponding amide.[12] This reaction is often facilitated by heat or catalysis and is a common method for preparing pyrazinamides.[4][5][11]
-
Reduction: The ester can be reduced to the corresponding alcohol, (pyrazin-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reaction Pathways of Ethyl 2-Pyrazinecarboxylate:
Caption: Key Reactions of Ethyl 2-Pyrazinecarboxylate
Role in Drug Development
Ethyl 2-pyrazinecarboxylate is a key starting material for the synthesis of pyrazinamide, a first-line medication for the treatment of tuberculosis.[3][11] The general synthetic strategy involves the amidation of the ester. Furthermore, its derivatives have been explored for a range of other biological activities, including as antimitotic agents and for their antifungal properties.[4][5][13]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling ethyl 2-pyrazinecarboxylate.
-
Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[9][14] It may also cause respiratory irritation.[9][14]
-
Precautions: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15] Avoid breathing dust, fumes, or vapors.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15]
Conclusion
Ethyl 2-pyrazinecarboxylate is a compound of considerable utility in synthetic chemistry, particularly in the realm of drug discovery and development. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an invaluable tool for researchers and scientists. A comprehensive understanding of its chemical behavior, as outlined in this guide, is essential for its effective and safe application in the laboratory.
References
-
Ethyl 2-pyrazinecarboxylate . ChemBK. [Link]
-
Ethyl pyrazinecarboxylate | C7H8N2O2 . PubChem, National Institutes of Health. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review . MDPI. [Link]
-
Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis . PubMed Central, National Institutes of Health. [Link]
-
Substituted pyrazinecarboxamides: synthesis and biological evaluation . ResearchGate. [Link]
-
Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† . PubMed Central, National Institutes of Health. [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate . National Institutes of Health. [Link]
-
Synthetic route of pyrazinamide derivatives . ResearchGate. [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation . MDPI. [Link]
-
Antimitotic agents. Alterations at the 2,3-positions of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates . PubMed, National Institutes of Health. [Link]
-
Synthesis of pyrazines 2a–c and ethyl biphenyl-3-carboxylates 3a–c . ResearchGate. [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate . ResearchGate. [Link]
-
Ethyl 2-pyridinecarboxylate | C8H9NO2 . PubChem, National Institutes of Health. [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity . MDPI. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery . MDPI. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ethyl pyrazine-2-carboxylate | CymitQuimica [cymitquimica.com]
- 8. 6924-68-1 CAS MSDS (ethyl pyrazinecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Ethyl pyrazinecarboxylate | C7H8N2O2 | CID 81341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Buy Ethyl 3,6-dimethylpyrazine-2-carboxylate (EVT-12044809) [evitachem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Antimitotic agents. Alterations at the 2,3-positions of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]



